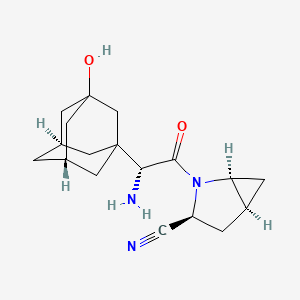

(2'R,2S,cis)-Saxagliptin

Description

Biological Significance of Dipeptidyl Peptidase-4 as an Enzymatic Target

Dipeptidyl Peptidase-4, also known as CD26, is a type II transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase. wikipedia.orgdiabetesjournals.org It is expressed on the surface of numerous cell types and also exists in a soluble, circulating form in blood plasma. wikipedia.orgrcsb.org The primary enzymatic function of DPP-4 is to cleave X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. wikipedia.org This selective cleavage is significant because many proteases cannot act on peptide bonds involving proline. wikipedia.org

The most critical role of DPP-4 in metabolic regulation is the inactivation of incretin (B1656795) hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govrcsb.org These hormones are released from the gut in response to nutrient intake and are responsible for the "incretin effect"—the phenomenon where an oral glucose load provokes a more significant insulin (B600854) secretion than an equivalent intravenous glucose infusion. ahdbonline.comdoi.org

GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress the release of glucagon (B607659) from pancreatic α-cells. ahdbonline.comnih.gov However, DPP-4 rapidly degrades these hormones, giving them a very short biological half-life. nih.govmdpi.com By inhibiting DPP-4, the active forms of GLP-1 and GIP persist for a longer duration, leading to enhanced insulin secretion and improved glucose homeostasis. nih.govahdbonline.com

Beyond its role in glucose metabolism, DPP-4 is a multifunctional protein with non-enzymatic functions related to immune regulation and signal transduction. rcsb.orgmdpi.commdpi.com It can cleave a wide range of other substrates, including chemokines, neuropeptides, and growth factors, indicating its involvement in diverse physiological processes. wikipedia.orgnih.gov Its dysregulation has been associated with various disease states, underscoring its importance as a therapeutic target. frontiersin.org

Classification and Overview of Cyanopyrrolidine-Based Dipeptidyl Peptidyl-Peptidase-4 Inhibitors in Medicinal Chemistry

DPP-4 inhibitors can be broadly categorized into two main groups: peptidomimetics and non-peptidomimetics. mdpi.com The cyanopyrrolidine-based inhibitors, which include (2'R,2S,cis)-Saxagliptin, belong to the peptidomimetic class. mdpi.comnih.gov This class of compounds is designed to mimic the structure of the natural proline-containing substrates of the DPP-4 enzyme. mdpi.com

Cyanopyrrolidines are recognized as one of the most prominent and extensively researched groups of DPP-4 inhibitors. mdpi.comnih.gov Their defining structural feature is a pyrrolidine (B122466) ring with a cyano (-C≡N) group. nih.gov This nitrile group is crucial for their inhibitory potency; it acts as a "warhead" that forms a reversible, covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the active site of DPP-4. wikipedia.org This interaction results in a slow dissociation of the inhibitor from the enzyme, leading to effective and competitive inhibition. wikipedia.orgscispace.com

This compound is a potent, selective, and competitive inhibitor of DPP-4 that belongs to this cyanopyrrolidine class. scispace.comcancer.gov The development of cyanopyrrolidines like Saxagliptin (B632) and Vildagliptin (B1682220) represented a significant advancement in the field, offering improved chemical stability and potent, long-lasting action. wikipedia.orgnih.gov

Table 1: Classification of Select Cyanopyrrolidine-Based DPP-4 Inhibitors

| Compound Name | Classification | Key Structural Feature |

| This compound | Peptidomimetic, Cyanopyrrolidine | Cyanopyrrolidine, Hydroxy-adamantyl group |

| Vildagliptin | Peptidomimetic, Cyanopyrrolidine | Cyanopyrrolidine |

| Denagliptin | Peptidomimetic, Cyanopyrrolidine | Cyanopyrrolidine |

This table provides a summary of key cyanopyrrolidine-based DPP-4 inhibitors mentioned in scientific literature. mdpi.comresearchgate.net

Table 2: Key Interactions of Cyanopyrrolidine Inhibitors with the DPP-4 Enzyme

| Interacting Group of Inhibitor | Interacting Residue/Region in DPP-4 | Type of Interaction | Significance |

| Nitrile (-C≡N) group | Catalytic Serine (Ser630) | Reversible covalent bond | Crucial for high inhibitory potency and slow dissociation. wikipedia.org |

| Protonated amino group | Glu205, Glu206, Tyr662 | Hydrogen bonding network | Anchors the inhibitor to a negatively charged region of the enzyme's surface. wikipedia.org |

This table details the fundamental molecular interactions that underpin the inhibitory mechanism of cyanopyrrolidine-based compounds like Saxagliptin. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S,5S)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15+,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-YINBEDCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Discovery of 2 R,2s,cis Saxagliptin

Historical Trajectory and Evolution of Dipeptidyl Peptidase-4 Inhibitor Discovery

The journey to discover potent and selective DPP-4 inhibitors began with the identification of the enzyme's role in inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), in the 1990s. nih.govnih.gov These hormones are crucial for stimulating insulin (B600854) secretion and regulating blood glucose levels. wikipedia.orgresearchgate.net Early research efforts focused on developing inhibitors that could prolong the action of these incretins, offering a novel therapeutic approach for type 2 diabetes. nih.govnih.gov

The first DPP-4 inhibitors were characterized in the late 1980s and early 1990s, which were instrumental in establishing the initial structure-activity relationships (SAR). wikipedia.org Among the early examples was P32/98 from Merck, which utilized a thiazolidide as the P1-substituent and was the first to show effects in both animals and humans, though it was not commercialized due to side effects. wikipedia.org Another early inhibitor, DPP-728 from Novartis, incorporated a 2-cyanopyrrolidine moiety, a feature that was found to significantly increase potency and directed subsequent research efforts. wikipedia.org

The development of DPP-4 inhibitors can be broadly categorized into substrate-like and non-substrate-like inhibitors. wikipedia.org The former, including the cyanopyrrolidine-based inhibitors like Vildagliptin (B1682220) and later Saxagliptin (B632), were designed to mimic the natural substrates of the DPP-4 enzyme. wikipedia.orgvetmeduni.ac.at The latter category includes compounds like Sitagliptin (B1680988), which emerged from high-throughput screening and featured a novel β-amino acid derivative structure. wikipedia.org Sitagliptin became the first DPP-4 inhibitor to receive FDA approval in 2006, validating DPP-4 as a therapeutic target and spurring further research in this area. wikipedia.orgwikipedia.org The development of these early "gliptins" paved the way for the design of next-generation inhibitors with improved properties, including Saxagliptin, which was approved by the FDA in 2009. wikipedia.org

Structure-Activity Relationship (SAR) Elucidation and Design Principles

The design of Saxagliptin was a result of meticulous SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Researchers at Bristol-Myers Squibb systematically explored a series of compounds to identify a candidate with the desired profile for a once-daily oral therapy. acs.orgresearchgate.net

A key breakthrough in the development of Saxagliptin was the focus on β-quaternary amino acid linked l-cis-4,5-methanoprolinenitrile derivatives. acs.orgnih.gov This scaffold was identified as a promising starting point for developing potent DPP-4 inhibitors. researchgate.net The l-cis-4,5-methanoprolinenitrile moiety was found to be a critical component for high potency. acs.orgnih.gov Further exploration within this series led to the investigation of various substitutions to enhance the compound's properties. acs.orgresearchgate.net The introduction of a cyclopropyl-fused pyrrolidine (B122466) ring was a significant step, as it provided a rigid structure that could be further optimized. wikipedia.org

The incorporation of bulky and functionalized groups played a crucial role in refining the pharmacological profile of the lead compounds. Researchers discovered that increasing the steric bulk of the N-terminal amino acid side-chain led to enhanced chemical stability. wikipedia.org A pivotal moment in the discovery of Saxagliptin was the introduction of an adamantyl group. researchgate.netresearchgate.net Adamantane's lipophilic and bulky nature was found to be beneficial. researchgate.net

Specifically, the use of an adamantylglycine derivative led to the discovery of highly potent inhibitors. acs.orgnih.gov To further optimize the molecule, a hydroxyl group was introduced onto the adamantyl ring, resulting in the hydroxyadamantyl compound BMS-477118, which would later be named Saxagliptin. acs.orgnih.gov This hydroxylation was a strategic move to improve properties without introducing an additional chiral center. wikipedia.org The resulting molecule demonstrated high efficacy and stability. acs.orgnih.gov The final structure of (2'R,2S,cis)-Saxagliptin features a (1S,3S,5S)-2-((R)-2-amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile chemical name. o2hdiscovery.co

The nitrile group in the cyanopyrrolidine moiety is another critical functional group that enhances potency, likely through a transient covalent interaction with the active site serine (Ser630) of the DPP-4 enzyme. wikipedia.orgvetmeduni.ac.at This interaction contributes to the slow dissociation of the inhibitor from the enzyme. wikipedia.org

Optimization Strategies for Enhanced Enzyme Inhibition Kinetics

A primary goal in the development of Saxagliptin was to achieve a prolonged duration of action suitable for once-daily dosing. researchgate.netresearchgate.net This was accomplished through strategies aimed at optimizing the enzyme inhibition kinetics.

Saxagliptin was specifically designed as a time-dependent inhibitor with a prolonged dissociation from the DPP-4 enzyme. researchgate.netnih.gov This "slow-off" rate means that the inhibitor remains bound to the enzyme for an extended period, leading to sustained inhibition of its activity. researchgate.netnih.gov The half-life for the dissociation of Saxagliptin from DPP-4 at 37°C is approximately 50 minutes, which is significantly longer than that of rapidly-dissociating inhibitors like sitagliptin (< 2 minutes) and vildagliptin (3.5 minutes). researchgate.net This prolonged binding is a key factor in its long-lasting pharmacodynamic effect. nih.gov

The combination of a slow dissociation rate from the DPP-4 enzyme and the formation of a potent, active metabolite with similar kinetic properties are key optimization strategies that contribute to the prolonged pharmacodynamic profile of Saxagliptin. nih.gov

Molecular Mechanisms of Dipeptidyl Peptidase 4 Inhibition by 2 R,2s,cis Saxagliptin

Detailed Enzymatic Interaction Profile with Dipeptidyl Peptidase-4

The interaction between (2'R,2S,cis)-saxagliptin and DPP-4 is a well-studied process characterized by the formation of a reversible, covalent bond. encyclopedia.pubresearchgate.netnih.gov This interaction is highly specific and involves key residues within the enzyme's active site.

Characterization of Reversible Covalent Enzyme-Inhibitor Complex Formation

This compound inhibits DPP-4 through a two-step process that begins with the formation of an initial, non-covalent enzyme-inhibitor complex. This is followed by the formation of a reversible covalent bond. acs.orgfrontiersin.orgresearchgate.net X-ray crystallography studies have confirmed the formation of a covalent adduct between the inhibitor and the enzyme. nih.govnih.gov Specifically, the hydroxyl group of the catalytic serine residue, Ser630, attacks the nitrile carbon of saxagliptin (B632). nih.govnih.govresearchgate.net This results in a stable, yet reversible, covalent imidate adduct. nih.govnih.gov The reversibility of this bond is a key feature of saxagliptin's mechanism, distinguishing it from irreversible inhibitors. encyclopedia.pubresearchgate.netacs.org The dissociation of the saxagliptin-DPP-4 complex is a slow process, contributing to the prolonged duration of its inhibitory effect. frontiersin.orgnih.gov

Role of the Nitrile Group in Catalytic Serine (Ser630) Adduction

The nitrile group of this compound is essential for its inhibitory activity, acting as an electrophilic "warhead" that covalently binds to the Ser630 residue in the active site of DPP-4. nih.govnih.govresearchgate.net This interaction is a nucleophilic attack by the hydroxyl oxygen of Ser630 on the carbon atom of the nitrile group. nih.govresearchgate.net This forms a covalent imidate adduct, which is a key feature of the inhibition mechanism. nih.govnih.gov The importance of the nitrile group is highlighted by studies using saxagliptin analogs lacking this group; these analogs show significantly reduced binding affinity to DPP-4. nih.gov The formation of this covalent bond is a critical step in the potent and prolonged inhibition of the enzyme. nih.govnih.gov

Investigation of Histidine-Assisted Covalent Bond Formation

The formation of the covalent bond between saxagliptin and Ser630 is facilitated by another critical residue in the DPP-4 active site, Histidine-740 (His740). humanjournals.comdrugbank.comnih.gov His740 is part of the catalytic triad (B1167595) of DPP-4, which also includes Ser630 and Aspartate-708 (Asp708). encyclopedia.pubresearchgate.netresearchgate.net His740 acts as a general base, abstracting a proton from the hydroxyl group of Ser630, thereby increasing its nucleophilicity and promoting the attack on the nitrile carbon of saxagliptin. nih.govnih.gov Mutagenesis studies where His740 was replaced with glutamine (H740Q) resulted in a roughly 1000-fold decrease in binding affinity for saxagliptin, demonstrating the crucial role of this histidine residue in the covalent bond formation. nih.govnih.gov Nuclear magnetic resonance (NMR) spectroscopy has further supported the involvement of His740, showing evidence of short, strong hydrogen bonds characteristic of this catalytic assistance. nih.govnih.gov

Specific Binding Site Interactions and Subsite Occupancy

The high affinity and selectivity of this compound for DPP-4 are also determined by specific interactions with the S1 and S2 pockets of the enzyme's active site. frontiersin.orgnih.govnih.gov These interactions correctly orient the inhibitor for the covalent reaction and contribute to the stability of the enzyme-inhibitor complex.

Elucidation of S1 and S2 Pocket Interactions (e.g., Glu205, Glu206, Tyr662, Tyr470)

The active site of DPP-4 contains two main pockets, S1 and S2, which accommodate the inhibitor. nih.govoatext.com The cyanopyrrolidine moiety of saxagliptin binds to the S1 pocket, which is a hydrophobic region. nih.gov Key interactions in this pocket involve residues such as Tyr662. researchgate.netresearchgate.net The protonated amino group of saxagliptin forms important electrostatic interactions with a negatively charged region created by two glutamic acid residues, Glu205 and Glu206, located in the S2 pocket. researchgate.netresearchgate.netresearchgate.net The adamantyl group of saxagliptin occupies the S2 subsite. researchgate.net These interactions are crucial for the stable binding and proper positioning of the inhibitor within the active site. researchgate.netresearchgate.net

Kinetic Analysis of Slow-Binding and Dissociation Rate Constants

This compound is characterized as a slow-binding inhibitor, which means that the equilibrium between the free inhibitor and the enzyme-inhibitor complex is established slowly. nih.govnih.govportlandpress.com This is due to the two-step mechanism involving the initial formation of a non-covalent complex followed by the formation of the covalent adduct. acs.orgfrontiersin.org

Kinetic studies have provided specific rate constants for these processes. The dissociation rate constant (koff) for saxagliptin is very slow, contributing to its prolonged inhibitory effect. researchgate.netvetmeduni.ac.at

Table 1: Kinetic Parameters of DPP-4 Inhibitors

| Inhibitor | Dissociation Half-Life (t1/2) at 37°C | Inhibition Constant (Ki) | Dissociation Rate (koff) |

|---|---|---|---|

| This compound | 50 minutes nih.govresearchgate.net | 1.3 nM nih.govresearchgate.net | 2.0 x 10⁻⁴ s⁻¹ vetmeduni.ac.at |

| 5-hydroxy saxagliptin | 23 minutes nih.govresearchgate.net | 2.6 nM nih.govresearchgate.net | |

| Vildagliptin (B1682220) | 3.5 minutes nih.govresearchgate.net | 1.7 x 10⁻⁴ s⁻¹ vetmeduni.ac.at | |

| Sitagliptin (B1680988) | < 2 minutes nih.govresearchgate.net | 0.063 s⁻¹ vetmeduni.ac.at | |

| Alogliptin (B1666894) | 0.0031 s⁻¹ vetmeduni.ac.at | ||

| Linagliptin | 5.1 x 10⁻⁵ s⁻¹ vetmeduni.ac.at |

| Teneligliptin | | | 2.6 x 10⁻⁴ s⁻¹ vetmeduni.ac.at |

The slow dissociation of saxagliptin from DPP-4 means that the enzyme remains inhibited for an extended period, even after the concentration of free drug in the plasma has decreased. nih.gov This pharmacokinetic profile allows for effective, once-daily administration. frontiersin.org

Differential Selectivity Profile Against Related Prolyl Peptidases (e.g., DPP-8, DPP-9)

This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), but it also exhibits inhibitory activity against other related enzymes, most notably DPP-8 and DPP-9. These enzymes are members of the same S9 family of serine proteases and share some substrate specificities with DPP-4. portlandpress.comresearchgate.net However, the degree of inhibition varies significantly, and the selectivity of an inhibitor for DPP-4 over these other peptidases is a critical aspect of its molecular profile. Lack of selectivity and potent inhibition of DPP-8 and DPP-9 have been linked to toxicities in preclinical studies, including multiorgan pathology in rats and gastrointestinal toxicity in dogs. nih.gov Therefore, a high degree of selectivity for DPP-4 is considered a desirable characteristic for therapeutic agents in this class.

Saxagliptin demonstrates substantial, though not absolute, selectivity for DPP-4 over DPP-8 and DPP-9. nih.govnih.gov Its active metabolite, 5-hydroxysaxagliptin, is also a potent and selective inhibitor of DPP-4. nih.gov The selectivity profile is a key differentiator among various DPP-4 inhibitors and is rooted in the specific molecular interactions within the active sites of these enzymes. portlandpress.comnih.gov While sitagliptin and alogliptin are considered highly selective, saxagliptin and vildagliptin are recognized as being somewhat less selective in in vitro assays. nih.gov

Comparative Enzymatic Inhibition Kinetics of Off-Target Peptidases

The selectivity of this compound is quantified by comparing its inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50) for DPP-4 against those for DPP-8 and DPP-9. Research indicates that saxagliptin is a highly potent DPP-4 inhibitor, with K_i values in the low nanomolar range. nih.govresearchgate.net In contrast, its affinity for DPP-8 and DPP-9 is significantly lower.

Direct enzymatic assays have established the K_i values of saxagliptin for human DPP-8 and DPP-9 to be 508 nM and 98 nM, respectively. researchgate.nettga.gov.au When compared to its potent inhibition of DPP-4 (K_i = 1.3 nM at 37°C), this translates to a selectivity ratio of approximately 400-fold for DPP-4 over DPP-8 and about 75-fold for DPP-4 over DPP-9. nih.govnih.gov The primary active metabolite of saxagliptin, 5-hydroxysaxagliptin, exhibits even greater selectivity, being approximately 950-fold more selective for DPP-4 than DPP-8 and 160-fold more selective than for DPP-9. nih.gov

| Compound | Target Enzyme | Inhibition Constant (K_i) | Selectivity vs. DPP-4 |

| This compound | DPP-4 | 1.3 nM nih.gov | - |

| DPP-8 | 508 nM researchgate.nettga.gov.au | ~400-fold nih.govnih.gov | |

| DPP-9 | 98 nM researchgate.nettga.gov.au | ~75-fold nih.govnih.gov | |

| 5-hydroxysaxagliptin | DPP-4 | 2.6 nM nih.gov | - |

| DPP-8 | Not explicitly stated, but selectivity is ~950-fold nih.gov | ~950-fold nih.gov | |

| DPP-9 | Not explicitly stated, but selectivity is ~160-fold nih.gov | ~160-fold nih.gov |

Note: The data presented is compiled from multiple sources and assay conditions may vary.

Mechanistic Implications of Isoform Selectivity

The mechanistic basis for saxagliptin's selectivity lies in the structural differences between the active sites of DPP-4, DPP-8, and DPP-9. portlandpress.com Although the catalytic triad and parts of the binding pocket are conserved, variations in other regions of the active site and the broader enzyme structure allow for differential binding of inhibitors. portlandpress.comresearchgate.net For instance, saxagliptin, a cyanopyrrolidine inhibitor, forms a reversible covalent bond with the catalytic serine (Ser630) in DPP-4. vetmeduni.ac.at While the corresponding serine and a key tyrosine residue (Y547) that interact with the cyanopyrrolidine group are conserved in DPP-8 and DPP-9, other residues that contribute to binding affinity are not. researchgate.net Specifically, residue F357 in the S2 extensive subsite of DPP-4, which is important for the binding of some other DPP-4 inhibitors, is not conserved in DPP-8 or DPP-9, highlighting the structural nuances that can be exploited to achieve selectivity. researchgate.net

A key mechanistic distinction is that the slow-binding kinetics and prolonged dissociation characteristic of saxagliptin's interaction with DPP-4 are not observed with DPP-8 and DPP-9. nih.gov This suggests that the covalent complex formed with DPP-4 is stabilized in a way that does not occur with the other isoforms, contributing to its greater potency against the target enzyme. nih.gov

The physiological implication of this selectivity is significant. DPP-4 is a transmembrane protein with its catalytic domain located extracellularly, where it cleaves incretin (B1656795) hormones in circulation. portlandpress.com In contrast, DPP-8 and DPP-9 are primarily intracellular, cytosolic enzymes. portlandpress.comnih.gov This difference in cellular localization means that even if a drug like saxagliptin has some in vitro activity against DPP-8 and DPP-9, its ability to inhibit these enzymes in vivo may be limited, as it would need to cross the cell membrane to reach its off-targets. nih.gov Studies using cells that overexpress DPP-8 and DPP-9 have shown that while direct enzymatic inhibition is possible, extracellular application of saxagliptin results in only mild inhibition of the intracellular enzymes. nih.gov This suggests that the differential localization of these peptidases provides a biological barrier that enhances the functional selectivity of saxagliptin for DPP-4. nih.govnih.gov

Structural Biology and Biophysical Characterization of 2 R,2s,cis Saxagliptin Enzyme Complexes

X-ray Crystallographic Analysis of Dipeptidyl Peptidase-4 in Complex with Saxagliptin (B632)

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the DPP-4 enzyme in complex with Saxagliptin, providing a static yet detailed snapshot of the enzyme-inhibitor interactions that underpin its mechanism of action.

Crystallographic studies of the human DPP-4:Saxagliptin complex reveal that the inhibitor occupies the active site, which is composed of several subsites. The binding is characterized by a network of hydrogen bonds and extensive van der Waals interactions. The primary amine of Saxagliptin is a critical anchor, forming a salt bridge and hydrogen-bonding network with the side chains of two glutamate (B1630785) residues, Glu205 and Glu206, and a tyrosine residue, Tyr662. This interaction is fundamental for the high-affinity binding of many DPP-4 inhibitors.

The adamantane (B196018) group of Saxagliptin extends into the hydrophobic S2 pocket of the enzyme. Meanwhile, the cyanopyrrolidine moiety settles into the S1 pocket, a hydrophobic region adjacent to the catalytic serine (Ser630). This pocket is lined with several aromatic and aliphatic residues, including Tyr547, Tyr662, Tyr666, Trp659, Val656, and Val711, which form favorable van der Waals contacts with the inhibitor's methanopyrrolidine ring.

A defining feature of Saxagliptin's interaction with DPP-4 is the formation of a reversible, covalent bond. The crystal structure confirms that the nitrile group of Saxagliptin is attacked by the hydroxyl oxygen of the catalytic Ser630 residue. This nucleophilic attack results in the formation of a stable, covalent imidate adduct. The geometry of the nitrile carbon changes from linear sp hybridization to a trigonal sp2-hybridized state upon forming the adduct. This covalent interaction effectively and durably occupies the active site, leading to potent inhibition of the enzyme's catalytic activity. The formation of this covalent complex is associated with a significant and favorable change in binding enthalpy.

Conformational Dynamics and Ligand-Induced Changes in Enzyme Structure

While X-ray crystallography provides a static view, the interaction between Saxagliptin and DPP-4 is a dynamic process. The binding of Saxagliptin is not a simple lock-and-key mechanism but involves conformational adjustments in the enzyme, a process known as induced fit. The enzymatic cleft of DPP-4 is a relatively large cavity that displays considerable conformational flexibility, allowing it to accommodate inhibitors with diverse chemical structures.

The slow-onset inhibition kinetics of Saxagliptin are attributed not only to the formation of the covalent adduct but also to a conformational change induced within the enzyme upon binding. Molecular dynamics (MD) simulations have been used to study the stability of the DPP-4-inhibitor complex. Studies on the Saxagliptin-DPP-4 complex have shown stable dynamic behavior, indicating a tightly bound and stable conformation once the inhibitor is settled in the active site. The binding of ligands can induce subtle reorientations of active site residues to optimize interactions, effectively tightening the active site around the inhibitor. This induced fit ensures a high degree of complementarity between the enzyme and inhibitor, contributing to the high affinity and prolonged binding that characterize Saxagliptin's inhibitory profile.

Site-Directed Mutagenesis Studies of Dipeptidyl Peptidase-4 Active Site Residues

To dissect the specific contributions of individual amino acids to the binding and inhibition process, site-directed mutagenesis studies have been performed. By systematically replacing key residues in the DPP-4 active site and measuring the resulting impact on Saxagliptin binding, researchers have confirmed the functional roles of the catalytic dyad and other important binding residues identified in crystallographic studies.

The catalytic activity of DPP-4 relies on a classic serine protease catalytic triad (B1167595), though it is often referred to as a dyad in this context, comprising Ser630 and His740. Ser630 acts as the nucleophile, while His740 functions as a general base, enhancing the nucleophilicity of Ser630.

Mutating Ser630 to a non-nucleophilic Alanine (S630A) completely obliterates the binding of Saxagliptin. Modeling studies suggest that in the absence of covalent bond formation, the nitrile group of Saxagliptin would retain its linear sp geometry, leading to a significant steric clash with the Alanine residue at position 630.

When His740 was mutated to Glutamine (H740Q), a residue incapable of performing the necessary proton transfer, the binding affinity for Saxagliptin was dramatically reduced by approximately 1000-fold. This demonstrates the critical role of His740 in assisting the nucleophilic attack by Ser630 required for covalent adduct formation. Interestingly, the binding of a Saxagliptin analog lacking the nitrile group was not significantly affected by this mutation, confirming the specific role of the catalytic dyad in the covalent interaction with the nitrile warhead.

| DPP-4 Variant | Mutation | Effect on Saxagliptin Binding | Reference |

|---|---|---|---|

| Wild-Type (WT) | None | High Affinity (Kd ~0.5 nM) | |

| S630A | Serine → Alanine | No detectable binding | |

| H740Q | Histidine → Glutamine | ~1000-fold reduction in affinity (Kd ~1.1 µM) |

The crystal structure of the DPP-4:Saxagliptin complex shows that the side-chain hydroxyl of Tyr547 is within hydrogen-bonding distance of the imidate nitrogen formed after covalent adduct formation. This suggests a role for Tyr547 in stabilizing the enzyme-inhibitor complex.

To investigate this, two mutants were created: Y547F, which replaces Tyrosine with Phenylalanine, removing the hydroxyl group but preserving the aromatic ring, and Y547Q, which replaces Tyrosine with the polar residue Glutamine. Surprisingly, biophysical measurements using Isothermal Titration Calorimetry (ITC) showed that both the Y547F and Y547Q mutant proteins still bound Saxagliptin very tightly, with binding affinities less than 5 nM. This result indicates that, within the detection limits of the assay, the hydrogen bond from the Tyr547 hydroxyl is not a critical determinant for the high-potency binding of Saxagliptin, which is dominated by the covalent bond and the salt-bridge interactions of the primary amine.

| DPP-4 Variant | Mutation | Effect on Saxagliptin Binding | Reference |

|---|---|---|---|

| Wild-Type (WT) | None | High Affinity (Kd ~0.5 nM) | |

| Y547F | Tyrosine → Phenylalanine | No significant change; still binds tightly (Kd < 5 nM) | |

| Y547Q | Tyrosine → Glutamine | No significant change; still binds tightly (Kd < 5 nM) |

Computational and Theoretical Investigations of 2 R,2s,cis Saxagliptin

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to model the interaction between a ligand, such as saxagliptin (B632), and its protein target. These methods predict the preferred binding orientation, calculate binding affinities, and explore the dynamic stability of the protein-ligand complex over time.

Molecular docking studies have been instrumental in visualizing and understanding how saxagliptin fits into the active site of DPP-4. The crystal structure of the DPP-4:saxagliptin complex reveals that the inhibitor binds covalently to the active site. nih.gov The nitrile group of saxagliptin forms a reversible covalent imidate adduct with the hydroxyl group of the catalytic serine residue, S630. nih.govvetmeduni.ac.atresearchgate.net This covalent bond formation is a key feature of its mechanism. drugbank.com The binding is further stabilized by a network of non-covalent interactions within the S1 and S2 subsites of the enzyme. nih.gov

MD simulations and docking analyses show that specific amino acid residues play crucial roles in anchoring saxagliptin within the active site. nih.gov Key interactions involve residues such as Glu205, Glu206, and Tyr547. nih.govresearchgate.net The bulky hydroxyadamantyl group of saxagliptin occupies the S2 pocket. vetmeduni.ac.at Computational studies have also highlighted the critical role of His740, which, despite having no direct physical contact with the inhibitor, enhances the nucleophilicity of Ser630, facilitating the covalent bond formation. nih.govscispace.com Mutating His740 to glutamine (H740Q) was found to decrease the binding affinity for saxagliptin by approximately three orders of magnitude. nih.gov

The binding affinity of saxagliptin has been determined through various experimental and computational methods, showing it to be a high-affinity inhibitor.

| Parameter | Value | Method | Source |

|---|---|---|---|

| Kd | 0.3 nM | Surface Plasmon Resonance (SPR) | vetmeduni.ac.at |

| IC50 | 0.5 nmol/L | Enzyme Inhibition Assay | nih.gov |

| Docking Energy | -8.44 Kcal/mol | Molecular Docking | nih.gov |

The specific stereochemistry of saxagliptin, (1S,3S,5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is critical for its potent inhibitory activity. nih.gov Computational studies comparing different isomers and analogs have shed light on these configuration-activity relationships.

Quantum mechanical/molecular mechanical (QM/MM) simulations have revealed that the 4,5-methylene substituent on the pyrrolidine (B122466) ring of saxagliptin is responsible for its distinct dissociation kinetics and higher inhibitory activity compared to similar drugs like vildagliptin (B1682220). researchgate.net This structural feature influences the stability of the enzyme-inhibitor complex. Furthermore, the orientation of the hydroxyadamantyl group within the binding pocket is a determining factor in its binding thermodynamics. vetmeduni.ac.at Even subtle changes in the stereoisomeric form, such as in the (2'R,2R,cis)-Saxagliptin impurity, can alter the binding profile and activity. cymitquimica.com The precise spatial arrangement of the amino group, the nitrile "warhead," and the adamantyl moiety is optimized in the (2'R,2S,cis) configuration for ideal interactions with the DPP-4 active site.

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis

QM calculations provide a deeper understanding of chemical reactions by modeling electronic structure and energy changes. For saxagliptin, these methods have been applied to dissect the mechanism of covalent inhibition at an atomic level.

The inhibition of DPP-4 by saxagliptin is a reversible covalent process. researchgate.net QM/MM molecular dynamics simulations have been employed to map the free energy profiles of the reaction pathway. researchgate.net These studies illuminate a two-step catalytic process: a reversible covalent bonding step that modifies the DPP-4 enzyme, followed by an irreversible hydrolysis reaction that converts the drug into inactive metabolites. researchgate.net

The simulations indicate that for saxagliptin, dissociation from DPP-4 occurs predominantly through the reverse of the covalent bonding step, confirming its nature as a reversible inhibitor. researchgate.net This is in contrast to other inhibitors where hydrolysis is the main path of dissociation. researchgate.net The formation of the covalent adduct with Ser630 is facilitated by the catalytic dyad, which also includes His740. nih.gov Studies using density functional theory (DFT) have also been used to calculate the activation energies (ΔG‡) for various reaction pathways, including degradation mechanisms, providing insights that align well with experimental kinetic data. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. It is used to develop predictive models that can guide the design of new, more potent inhibitors.

Several QSAR studies have been conducted on cyanopyrrolidine derivatives, the class of compounds to which saxagliptin belongs, to identify the key structural features required for potent DPP-4 inhibition. clinicsearchonline.orgjuniperpublishers.com These models are typically developed using a "training set" of molecules with known inhibitory activities (IC50 values) to establish a mathematical relationship, which is then validated using a "test set" of different molecules. jddtonline.info

3D-QSAR and pharmacophore modeling have been particularly useful. clinicsearchonline.orgjuniperpublishers.com These approaches create a 3D map of the steric and electrostatic fields or essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to the DPP-4 receptor. By analyzing a series of inhibitors including saxagliptin, these models have successfully identified molecular attributes that influence inhibitory potency. clinicsearchonline.orgjuniperpublishers.comuok.ac.in The goal of such models is to provide invaluable insights for the rational design and development of novel and more effective Type II anti-diabetic agents by predicting their activity before synthesis. juniperpublishers.commdpi.com

Virtual Screening and De Novo Design Methodologies for Novel Analogues

Computational chemistry has become an indispensable tool in the quest for novel therapeutic agents, offering methodologies to expedite the discovery of new drug candidates. In the context of (2'R,2S,cis)-Saxagliptin and other Dipeptidyl Peptidase-4 (DPP-4) inhibitors, virtual screening and de novo design represent key in silico strategies for identifying and creating next-generation analogues with potentially improved properties. mdpi.com These computational techniques allow for the rapid evaluation of vast chemical libraries and the construction of entirely new molecular entities tailored to the DPP-4 active site. mdpi.comnih.gov

Virtual screening encompasses a range of computational techniques used to search large databases of small molecules to identify those that are most likely to bind to a drug target, such as the DPP-4 enzyme. nih.govmdpi.com One common approach is similarity-based screening, where databases are searched for compounds structurally similar to known inhibitors like saxagliptin. nih.gov For instance, a virtual screening workflow might begin by selecting FDA-approved DPP-4 inhibitors, including saxagliptin, as templates to screen databases like ZINC for compounds with at least 50% similarity. nih.gov

Pharmacophore modeling is another powerful virtual screening method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. nih.govjuniperpublishers.com A pharmacophore model can be generated based on the structure of known active compounds or the target's binding site. fip.org This model is then used as a 3D query to filter large compound libraries, prioritizing molecules that fit the pharmacophoric requirements for DPP-4 inhibition. juniperpublishers.comfip.org For example, a pharmacophore model for DPP-4 inhibitors might include features like pi-interactions, hydrogen bond donors, and hydrogen bond acceptors. fip.org

Structure-based virtual screening, particularly molecular docking, simulates the interaction between a potential ligand and the three-dimensional structure of the target protein. nih.govnih.gov This method predicts the binding conformation and affinity of a molecule within the DPP-4 active site. globalresearchonline.net Docking studies have been instrumental in understanding the binding modes of saxagliptin and its analogues, revealing key interactions with amino acid residues such as Glu205, Glu206, Tyr662, and Arg125. rhhz.netjapsonline.comnih.gov The predictive accuracy of docking protocols is often validated by redocking a known ligand and comparing the computational pose to the experimental (e.g., X-ray crystallography) structure. japsonline.com

De novo design, in contrast, involves the computational generation of novel molecular structures from scratch, rather than screening pre-existing compound libraries. rhhz.net This approach often begins with an analysis of the target's active site to identify key interaction points. rhhz.net Software algorithms then piece together molecular fragments to create new molecules that are complementary to the binding site. This technique was successfully used to develop a series of potent and selective DPP-4 inhibitors based on an indole (B1671886) scaffold, a process that started with studying the crystal structures of known inhibitors, including alogliptin (B1666894), to understand crucial binding interactions. rhhz.net

The insights gained from these computational methods can guide the synthesis of promising new compounds. For example, quantitative structure-activity relationship (QSAR) studies can build linear correlations between the physicochemical properties of a series of compounds and their biological activity, helping to predict the potency of newly designed molecules. juniperpublishers.comjapsonline.com Molecular dynamics (MD) simulations can further validate the stability of the predicted binding poses of newly designed ligands within the DPP-4 active site over time. nih.govjapsonline.comnih.gov

The table below summarizes findings from a computational study that used virtual screening to identify a potential DPP-4 inhibitor from the ZINC database and compared its stability with known drugs, including saxagliptin, using molecular dynamics simulations.

| Compound | Parameter | Value | Reference |

| ZINC000003015356 | Rg (Radius of Gyration) | In the same range as positive references | nih.gov |

| Vildagliptin | Rg (Radius of Gyration) | ~3.09 nm | nih.gov |

| Linagliptin | Rg (Radius of Gyration) | ~3.10 nm | nih.gov |

| Saxagliptin | RMSF (Root Mean Square Fluctuation) | Peaks identified in residues 180–210 | nih.gov |

| Sitagliptin (B1680988) | RMSF (Root Mean Square Fluctuation) | Peaks identified in residues 180–210 | nih.gov |

Table 1: Molecular Dynamics Simulation Parameters for DPP-4 Inhibitors. nih.gov

The following table presents theoretical IC50 values and interaction energies for several DPP-4 inhibitors as determined by molecular docking studies.

| Inhibitor | Interaction Energy (Kcal/Mol) | Theoretical IC50 | Reference |

| Saxagliptin | -8.3 | 50 nM | globalresearchonline.net |

| Vildagliptin | -8.1 | 62 nM | globalresearchonline.net |

| Alogliptin | -9.4 | 24 nM | globalresearchonline.net |

| Linagliptin | Not specified | Not specified | globalresearchonline.net |

| Sitagliptin | Not specified | Not specified | globalresearchonline.net |

Table 2: Theoretical Interaction Energies and IC50 Values of DPP-4 Inhibitors. globalresearchonline.net

Pre Clinical Mechanistic Investigations and in Vitro / Ex Vivo Studies of 2 R,2s,cis Saxagliptin

In Vitro Enzyme Inhibition Assays and Kinetic Parameters

(2'R,2S,cis)-Saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin (B632), have been extensively characterized through in vitro assays to determine their inhibitory effects on the DPP-4 enzyme.

This compound is a highly potent inhibitor of human DPP-4. nih.gov Its potency is demonstrated by low nanomolar Ki values, which represent the inhibitor concentration required to produce half-maximum inhibition. At 37°C, this compound exhibits a Ki of 1.3 nM. nih.govnih.gov Its active metabolite is also a potent inhibitor, with a Ki of 2.6 nM under the same conditions. nih.govnih.gov

In comparative studies, this compound has been shown to be approximately 10-fold more potent than other DPP-4 inhibitors like sitagliptin (B1680988) and vildagliptin (B1682220) at 37°C. nih.gov The choice of substrate and temperature can influence the measured IC50 values, which may account for some variations reported in the literature. nih.gov

Table 1: In Vitro Inhibition of Human DPP-4 at 37°C

| Compound | Inhibition Constant (Ki) | Dissociation Half-life (t½) |

|---|---|---|

| This compound | 1.3 nM nih.govnih.gov | 50 minutes nih.govnih.gov |

| 5-hydroxy saxagliptin | 2.6 nM nih.govnih.gov | 23 minutes nih.govnih.gov |

| Vildagliptin | >13 nM nih.govresearchgate.net | 3.5 minutes nih.govnih.gov |

| Sitagliptin | >13 nM nih.gov | < 2 minutes nih.govnih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

This compound and its metabolite are also highly selective for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9, and a broad panel of other proteases. nih.govresearchgate.net

The mechanism of DPP-4 inhibition by this compound involves the formation of a reversible, covalent complex. researchgate.net X-ray crystallography has revealed a covalent bond between the serine hydroxyl group (S630) in the active site of DPP-4 and the nitrile carbon of the inhibitor. researchgate.net This interaction is a key feature of its inhibitory action.

A defining characteristic of this compound's kinetics is its slow dissociation from the DPP-4 enzyme. nih.gov At 37°C, the inhibitor exhibits a prolonged dissociation half-life (t½) of 50 minutes. nih.govnih.gov This is significantly longer than that of rapidly dissociating inhibitors like sitagliptin (<2 minutes) and vildagliptin (3.5 minutes). nih.govnih.gov This slow-binding nature means that once this compound binds to the enzyme, it remains bound for an extended period, which is hypothesized to maximize its pharmacodynamic effect. nih.govnih.gov The formation of the enzyme-inhibitor complex follows a two-step mechanism. acs.org

Ex Vivo Dipeptidyl Peptidase-4 Inhibition Studies in Animal Models (e.g., Rat Plasma)

Ex vivo studies in animal models, including rats and cynomolgus monkeys, have confirmed the potent and long-acting DPP-4 inhibition of this compound. nih.govresearchgate.netacs.org Following oral administration, the compound demonstrates a durable inhibition of plasma DPP-4 activity. acs.orgwikipedia.org This extended duration of action is a result of the slow dissociation from the enzyme. nih.gov

In these studies, plasma samples are collected at various time points after drug administration, and the remaining DPP-4 activity is measured. Research has shown that even as the inhibitor is cleared from the plasma, the inhibition of the enzyme persists due to the stable complex formed. nih.gov This prolonged engagement with the target enzyme in vivo is a critical aspect of its preclinical profile. acs.org The inhibition of plasma DPP-4 activity by this compound in ex vivo assays was found to be less dependent on substrate concentration compared to rapidly dissociating inhibitors, a direct consequence of its slow dissociation rate. nih.govnih.gov

Cellular and Molecular Research on Incretin (B1656795) Hormone Regulation in Model Systems

DPP-4 is the primary enzyme responsible for the degradation of incretin hormones. nih.govfrontiersin.org By inhibiting DPP-4, this compound enhances the activity of these hormones. wikipedia.orgresearchgate.net

The incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) are rapidly inactivated by DPP-4, which cleaves their N-terminal dipeptides. nih.govnih.gov This enzymatic action results in very short plasma half-lives for the active forms of these hormones. frontiersin.orgnih.gov

In cellular and in vitro models, this compound has been shown to protect active GLP-1 and GIP from degradation by DPP-4. nih.govnih.gov By inhibiting the enzyme, the compound allows for higher concentrations of the intact, active hormones to persist for longer durations. researchgate.net This leads to potentiation of their downstream signaling pathways, which are crucial for glucose homeostasis. wikipedia.org The prolonged binding of this compound to DPP-4 is particularly relevant, as it ensures continued inhibition of the enzyme even during physiological surges of incretin release, such as after a meal. nih.gov

The preservation of active GLP-1 and GIP by DPP-4 inhibitors like this compound has direct effects on pancreatic islet function. Incretin hormones act on their respective receptors on pancreatic β-cells to stimulate glucose-dependent insulin (B600854) secretion. frontiersin.orgnih.gov

Studies on isolated pancreatic islets from animal models have demonstrated that treatment with DPP-4 inhibitors can enhance glucose-stimulated insulin secretion. researchgate.netresearchgate.net By increasing the local concentration of active GLP-1 and GIP within the pancreas, these inhibitors augment the insulin secretory response of β-cells to glucose. Furthermore, preclinical research in diabetic animal models suggests that long-term DPP-4 inhibition may have beneficial effects on β-cell mass and function, potentially through the stimulation of β-cell proliferation and inhibition of apoptosis, although this has not been conclusively demonstrated in humans. researchgate.netresearchgate.netnih.gov GLP-1 is also known to suppress glucagon (B607659) secretion from pancreatic α-cells in a glucose-dependent manner, an effect that is enhanced by DPP-4 inhibition. nih.govresearchgate.net

Analytical Methodologies for Research Scale Characterization and Impurity Profiling of 2 R,2s,cis Saxagliptin

Advanced Chromatographic Techniques for Compound and Stereoisomer Separation

Chromatographic methods are central to the analysis of (2'R,2S,cis)-Saxagliptin, enabling the separation of the desired stereoisomer from other related substances that may be present due to the synthetic process. o2hdiscovery.co

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity determination of Saxagliptin (B632). bepls.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. bepls.comresearchgate.net These methods are designed to be simple, specific, precise, accurate, and robust, adhering to International Council for Harmonisation (ICH) guidelines. bepls.comscielo.br

A typical RP-HPLC method involves a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. bepls.com The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation. scielo.brirjpms.com For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) is often employed. irjpms.comnih.gov The detection is commonly performed using a UV detector at a wavelength where Saxagliptin exhibits significant absorbance, such as 212 nm or 281 nm. bepls.comresearchgate.net

The development of these methods often utilizes a Quality by Design (QbD) approach, where critical method parameters like mobile phase composition, flow rate, and column temperature are systematically optimized to ensure reliable separation. scielo.br Validation of the developed HPLC method is crucial and includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). bepls.comresearchgate.net

Table 1: Example of HPLC Method Parameters for Saxagliptin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | bepls.comscielo.br |

| Mobile Phase | Methanol:Water or Acetonitrile:Buffer | bepls.comscielo.br |

| Flow Rate | 0.8 - 1.0 mL/min | bepls.comscielo.br |

| Detection | UV at 212 nm or 281 nm | bepls.comresearchgate.net |

| Injection Volume | 10 - 20 µL | bepls.comnih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS-MS) for Impurity Detection

For the detection and identification of impurities at very low levels, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and highly sensitive technique. dergipark.org.trdergipark.org.tr This method offers higher resolution and shorter run times compared to conventional HPLC. dergipark.org.tr

In a UPLC-MS/MS analysis of Saxagliptin, a sub-2 µm particle column (e.g., Acquity UPLC BEH C18) is typically used for chromatographic separation. dergipark.org.trdergipark.org.tr The mobile phase often consists of a mixture of acetonitrile and a volatile buffer like formic acid to ensure compatibility with the mass spectrometer. dergipark.org.trdergipark.org.tr

The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) for quantification. dergipark.org.trdergipark.org.tr This involves monitoring a specific precursor-to-product ion transition for Saxagliptin, which provides high selectivity and sensitivity. dergipark.org.tr This technique is invaluable for impurity profiling, as it can detect and help identify the structure of process-related impurities and degradation products, even at trace levels. waters.com

Table 2: UPLC-MS/MS Method Parameters for Saxagliptin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | dergipark.org.trdergipark.org.tr |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid (60:40, v/v) | dergipark.org.trdergipark.org.tr |

| Flow Rate | 0.120 mL/min | dergipark.org.trdergipark.org.tr |

| Ionization Mode | Positive Ion Electrospray | dergipark.org.tr |

| Detection Mode | Multiple Reaction Monitoring (MRM) | dergipark.org.trdergipark.org.tr |

Spectroscopic Characterization for Structural Elucidation of Research Samples and Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.

IR spectroscopy can be used to identify characteristic functional groups within the Saxagliptin molecule. researchgate.net For instance, the presence of amine (-NH2), hydroxyl (-OH), and nitrile (-C≡N) groups can be confirmed by their characteristic absorption bands in the IR spectrum. researchgate.net

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides a comprehensive picture of the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra allow for the precise assignment of each proton and carbon atom in the this compound molecule, confirming its stereochemistry.

Development and Validation of Analytical Methods for Research Purity Assessment

The development and validation of analytical methods for assessing the purity of research-grade this compound are performed in accordance with ICH guidelines to ensure the reliability of the results. bepls.comscirp.org This process is critical for quality control throughout the drug development process. researchgate.net

The validation of an analytical method demonstrates its suitability for its intended purpose. bepls.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradants, and matrix components. scirp.org

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. bepls.comresearchgate.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. bepls.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scirp.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scirp.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scirp.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scirp.org

These validated methods, particularly RP-HPLC, are then routinely used for the quality control and purity assessment of this compound in bulk drug substance and research samples. bepls.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Saxagliptin |

| Metformin |

| Dapagliflozin |

| Sitagliptin (B1680988) |

| Vildagliptin (B1682220) |

| Linagliptin |

| Alogliptin (B1666894) |

Future Directions and Emerging Research Avenues for 2 R,2s,cis Saxagliptin and Dipeptidyl Peptidase 4 Inhibitors

Rational Design and Synthesis of Next-Generation Dipeptidyl Peptidase-4 Inhibitors with Tuned Properties

The quest for novel dipeptidyl peptidase-4 (DPP-4) inhibitors with enhanced efficacy, selectivity, and pharmacokinetic profiles continues to drive research in medicinal chemistry. Building upon the structural framework of existing drugs like (2'R,2S,cis)-Saxagliptin, scientists are employing rational design strategies to develop next-generation inhibitors with fine-tuned properties. These approaches often involve modifying the core structures to optimize interactions with the DPP-4 enzyme's active site. nih.gov

A key strategy in the rational design of new DPP-4 inhibitors is the exploration of various heterocyclic scaffolds. mdpi.com Researchers have investigated a wide range of molecular frameworks, including azoles, azines, sulfonamides, and quinolones, to identify novel compounds with significant DPP-4 inhibitory activity. brieflands.com For instance, novel series of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids have been synthesized and shown to possess potent DPP-4 inhibitory activity, with some compounds exhibiting stronger and more extended action than the reference drug alogliptin (B1666894). nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design process. These studies elucidate the chemical features necessary for potent and selective DPP-4 inhibition. brieflands.com For example, the presence of a β-amino acid side chain has been identified as a critical element for enhancing the affinity of inhibitors for the DPP-4 enzyme. mdpi.com Furthermore, the incorporation of specific chemical groups, such as a trifluoromethyl group, has been shown to significantly improve the pharmacokinetic profiles and duration of action of some inhibitors. researchgate.net

The synthesis of these next-generation inhibitors often involves multi-step processes. For example, the synthesis of 1,2,3-triazole derivatives designed as analogs of sitagliptin (B1680988) utilizes click chemistry, a highly efficient and reliable method for creating new molecules. mdpi.com Other synthetic approaches include the condensation of different chemical moieties to form core heterocyclic structures, followed by further modifications to enhance their inhibitory properties. mdpi.com

The table below summarizes some examples of novel DPP-4 inhibitor scaffolds and their key design features.

| Inhibitor Scaffold | Key Design Feature(s) | Reference |

| Dihydropyrimidine phthalimide hybrids | Hybrid of two active pharmacophores | nih.gov |

| Trifluoromethyl substituted tetrahydropyran (B127337) derivatives | Incorporation of a trifluoromethyl group to improve pharmacokinetics | researchgate.net |

| 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives | Scaffold hopping from a natural product lead | acs.org |

| 1,2,3-triazole-5-carboximidamide derivatives | Bioisosteric replacement of known functional groups | nih.gov |

Exploration of Dipeptidyl Peptidase-4 Inhibitor Interactions with Non-Canonical Biological Systems at a Molecular Level

Beyond their well-established role in glucose metabolism, dipeptidyl peptidase-4 (DPP-4) inhibitors like this compound are being investigated for their interactions with non-canonical biological systems. DPP-4, also known as CD26, is a multifunctional protein with roles in the immune system, inflammation, and cell signaling. nih.govtouchendocrinology.com This opens up avenues for exploring the pleiotropic effects of DPP-4 inhibitors beyond their primary metabolic functions. touchendocrinology.com

Research has shown that DPP-4 is involved in T-cell co-stimulation, migration, and memory development. nih.gov By inhibiting DPP-4, these drugs may modulate immune responses. Studies in animal models suggest that DPP-4 inhibitors can suppress T-cell proliferation and the production of certain cytokines, which are key signaling molecules in the immune system. nih.gov This has led to investigations into the potential therapeutic applications of DPP-4 inhibitors in autoimmune conditions like type 1 diabetes mellitus, where they may help attenuate the autoimmune destruction of pancreatic β-cells. nih.gov

Furthermore, DPP-4 has been implicated in inflammatory processes. touchendocrinology.com The enzyme can cleave and modify a variety of substrates, including chemokines, which are involved in directing the movement of immune cells. touchendocrinology.com By inhibiting DPP-4, these drugs could potentially modulate inflammatory pathways. This has sparked interest in their potential benefits in conditions with an inflammatory component, such as diabetic kidney disease and even COVID-19. touchendocrinology.com

Recent studies have also uncovered a non-canonical, enzymatic activity-independent function of DPP-4 in promoting cognitive impairment in diabetes. nih.govresearchgate.net In this pathway, DPP-4 binds to protease-activated receptor 2 (PAR2) in hippocampal neurons, leading to a signaling cascade that results in mitochondrial calcium overload and neuronal dysfunction. nih.govresearchgate.net This finding suggests that targeting the non-enzymatic functions of DPP-4 could be a novel therapeutic strategy for diabetes-related cognitive impairment. nih.govresearchgate.net

The table below highlights some of the non-canonical biological systems where DPP-4 inhibitor interactions are being explored.

| Biological System | Potential Effect of DPP-4 Inhibition | Investigated Conditions | Reference |

| Immune System | Modulation of T-cell activity and cytokine production | Type 1 Diabetes Mellitus | nih.gov |

| Inflammatory Pathways | Attenuation of inflammatory responses | Diabetic Kidney Disease, COVID-19 | touchendocrinology.com |

| Neuronal Signaling | Prevention of mitochondrial calcium overload and cognitive decline | Diabetes-associated cognitive impairment | nih.govresearchgate.net |

| Cardiovascular System | Protection against atherosclerosis and improvement of left heart function | Cardiovascular diseases | mdpi.com |

Mechanistic Investigations into Long-Term Enzymatic Inhibition Dynamics and Potential Resistance Mechanisms

Understanding the long-term dynamics of DPP-4 inhibition by drugs such as this compound is crucial for optimizing their therapeutic use. Saxagliptin (B632) is known to be a potent and selective inhibitor of DPP-4, forming a reversible, covalent bond with the enzyme. drugbank.com This prolonged interaction with the enzyme's active site contributes to its sustained inhibitory effect. ebi.ac.uk

The duration of DPP-4 inhibition is a key factor in the efficacy of these drugs. Studies have shown that saxagliptin inhibits plasma DPP-4 activity for a 24-hour period, which supports once-daily dosing. nih.gov The dissociation half-life of the inhibitor from the enzyme is an important parameter in this regard. For saxagliptin and its active metabolite, 5-hydroxy saxagliptin, the dissociation from the DPP-4 active site is prolonged, with half-lives of 50 and 23 minutes, respectively, at 37°C. ebi.ac.uk This is in contrast to other DPP-4 inhibitors like sitagliptin and vildagliptin (B1682220), which have much shorter dissociation times. ebi.ac.uk

While DPP-4 inhibitors have proven to be effective, the potential for the development of resistance mechanisms with long-term use is an area of ongoing investigation. Although not extensively documented in clinical practice, theoretical mechanisms of resistance could involve alterations in the DPP-4 enzyme itself, changes in its expression levels, or the activation of compensatory pathways.

One area of interest is the potential for upregulation of DPP-4 activity in response to chronic inhibition. However, the complexity of DPP-4 regulation makes this a challenging area to study. For instance, while some studies suggest that hyperglycemia can upregulate DPP-4 activity, the direct impact of long-term inhibitor treatment on DPP-4 expression and activity in various tissues is still being elucidated. nih.gov

Furthermore, the existence of other dipeptidyl peptidases, such as DPP-8 and DPP-9, raises the possibility of off-target effects and potential compensatory mechanisms. However, saxagliptin has demonstrated high selectivity for DPP-4 over these other peptidases. researchgate.net

The table below summarizes key aspects of the long-term inhibition dynamics of saxagliptin.

| Parameter | Description | Significance | Reference |

| Inhibition Type | Reversible, covalent | Contributes to prolonged duration of action | drugbank.com |

| Inhibition Duration | 24 hours | Supports once-daily dosing regimen | nih.gov |

| Dissociation Half-life (Saxagliptin) | 50 minutes at 37°C | Indicates a sustained interaction with the enzyme | ebi.ac.uk |

| Dissociation Half-life (5-hydroxy saxagliptin) | 23 minutes at 37°C | Active metabolite also contributes to sustained inhibition | ebi.ac.uk |

| Selectivity | High for DPP-4 over DPP-8 and DPP-9 | Minimizes potential for off-target effects | researchgate.net |

Integration of Advanced Computational Approaches for Predictive Drug Design and Optimization

Advanced computational methods are playing an increasingly vital role in the design and optimization of novel DPP-4 inhibitors, including analogs of this compound. These in silico techniques offer a more efficient and cost-effective approach to identifying and refining potential drug candidates before they are synthesized and tested in the laboratory. nih.govresearchgate.net

One of the key computational tools used is molecular docking. researchgate.net This method simulates the interaction between a potential inhibitor and the three-dimensional structure of the DPP-4 enzyme. By predicting the binding affinity and orientation of the inhibitor in the enzyme's active site, researchers can prioritize compounds that are most likely to be potent inhibitors. researchgate.net Docking studies have been instrumental in understanding the key interactions between existing DPP-4 inhibitors and the enzyme, providing a basis for the design of new analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. mdpi.com QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By identifying the physicochemical properties that are important for DPP-4 inhibition, these models can predict the activity of new, untested compounds. nih.gov This allows for the virtual screening of large chemical libraries to identify promising candidates. nih.gov

Physiologically Based Pharmacokinetic (PBPK) modeling is used to predict how a drug will be absorbed, distributed, metabolized, and excreted in the body. mdpi.com This is crucial for optimizing the pharmacokinetic properties of new drug candidates. For example, PBPK models have been used to predict drug-drug interactions involving saxagliptin, by simulating its metabolism by cytochrome P450 enzymes. mdpi.com

The integration of these computational approaches allows for a more rational and targeted approach to drug design. By combining molecular docking, QSAR, and PBPK modeling, researchers can design novel DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the development of new and improved therapies.

The table below provides an overview of the advanced computational approaches used in the design of DPP-4 inhibitors.

| Computational Approach | Application in DPP-4 Inhibitor Design | Benefit | Reference |

| Molecular Docking | Predicts binding affinity and orientation of inhibitors in the DPP-4 active site. | Prioritizes potent inhibitor candidates for synthesis. | researchgate.netresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Identifies key physicochemical properties for inhibitory activity and predicts the activity of new compounds. | Enables virtual screening of large chemical libraries. | nih.govmdpi.com |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicts the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. | Optimizes pharmacokinetic properties and predicts drug-drug interactions. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.